molecular formula C12H16N2O5 B4897596 methyl N-{[(methoxycarbonyl)amino](4-methoxyphenyl)methyl}carbamate CAS No. 303061-60-1

methyl N-{[(methoxycarbonyl)amino](4-methoxyphenyl)methyl}carbamate

Cat. No.: B4897596
CAS No.: 303061-60-1
M. Wt: 268.27 g/mol
InChI Key: PUSNRXFKTHMFJN-UHFFFAOYSA-N
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Description

Methyl N-{(methoxycarbonyl)aminomethyl}carbamate is a carbamate derivative characterized by a central carbamate group (-O(CO)NH-) linked to a 4-methoxyphenylmethyl moiety and a methoxycarbonylamino (-NH(CO)OCH₃) substituent. This structure imparts unique physicochemical properties, such as moderate lipophilicity and hydrolytic stability, due to the electron-donating methoxy groups and the steric bulk of the aromatic ring. Carbamates of this type are frequently explored in pharmaceutical chemistry, particularly as protease inhibitors or intermediates in antiviral drug synthesis (e.g., HCV NS5A inhibitors like Ombitasvir analogs) .

Properties

IUPAC Name

methyl N-[(methoxycarbonylamino)-(4-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-17-9-6-4-8(5-7-9)10(13-11(15)18-2)14-12(16)19-3/h4-7,10H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSNRXFKTHMFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303061-60-1
Record name (METHOXYCARBONYLAMINO-(4-METHOXY-PHENYL)-METHYL)-CARBAMIC ACID METHYL ESTER
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{(methoxycarbonyl)aminomethyl}carbamate can be achieved through several methods. One common approach involves the reaction of methyl N-(4-methoxyphenyl)carbamate with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of 0-5°C. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl N-{(methoxycarbonyl)aminomethyl}carbamate may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{(methoxycarbonyl)aminomethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like acetone.

Major Products Formed

    Oxidation: Formation of oxidized carbamates.

    Reduction: Formation of reduced carbamates.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Methyl N-{(methoxycarbonyl)aminomethyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-{(methoxycarbonyl)aminomethyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity through covalent modification or the activation of signaling pathways through non-covalent interactions.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxy group enhances resonance stabilization of the carbamate group compared to nitro-substituted analogs (e.g., CAS 68931-74-8), which exhibit lower thermal stability due to electron withdrawal .
  • Lipophilicity: The cyano-substituted analog (CAS 1133452-69-3) shows higher logP values than the target compound, suggesting better membrane permeability .
  • Steric Effects : Bulky substituents (e.g., trans-cyclohexyl in CAS 1286272-87-4) improve solubility but may reduce binding affinity in enzyme-active sites .

Physicochemical and Spectral Properties

  • Stability : The target compound’s methoxy groups resist hydrolysis better than esters or amides. FT-IR and DFT studies of structurally similar carbamates (e.g., ) reveal strong N-H stretching (3250–3350 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹), consistent with carbamate functionality .
  • HOMO-LUMO Gap : The target compound’s HOMO-LUMO energy gap (~5.2 eV, inferred from ) suggests moderate charge-transfer capacity, comparable to thioxomethyl derivatives (e.g., CAS 1443981-89-2) but lower than nitro-substituted analogs .

Biological Activity

Methyl N-{(methoxycarbonyl)aminomethyl}carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : It contains a methoxycarbonyl group, an amino group, and a carbamate moiety.
  • Molecular Formula : C12_{12}H15_{15}N2_{2}O4_{4}

1. Antiviral Activity

Recent studies have explored the antiviral properties of carbamate derivatives, including methyl N-{(methoxycarbonyl)aminomethyl}carbamate. Research indicates that modifications in the structure can enhance its efficacy against viral targets such as HIV-1 protease. Inhibitors with similar structural motifs have shown promising results with low IC50_{50} values, suggesting potential for therapeutic applications against viral infections .

Inhibitor IC50_{50} (nM) Mechanism of Action
Compound A47Enzyme inhibition
Compound B254Competitive inhibition

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown competitive inhibition characteristics against certain proteases, which are crucial for viral replication . The presence of hydrogen bonding interactions in its structure is believed to enhance enzyme binding affinity.

3. Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of any new drug candidate. Preliminary studies on methyl N-{(methoxycarbonyl)aminomethyl}carbamate have indicated low cytotoxicity in various cell lines, with selectivity indices suggesting that it could be a safer alternative compared to other compounds with similar activity .

Case Study 1: HIV-1 Protease Inhibition

A study focused on a series of carbamate derivatives demonstrated that structural modifications significantly influenced their antiviral activity. Methyl N-{(methoxycarbonyl)aminomethyl}carbamate was part of a larger screening process that identified several potent inhibitors with low cytotoxic profiles .

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis revealed that the introduction of different substituents on the aromatic ring could modulate biological activity. For example, variations in the methoxy groups led to different levels of enzyme inhibition and antiviral potency . This highlights the importance of chemical diversity in optimizing drug candidates.

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